molecular formula C14H14ClN3O2S2 B10807232 N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide

N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide

Cat. No.: B10807232
M. Wt: 355.9 g/mol
InChI Key: FPVNKRWCUSMIEE-UHFFFAOYSA-N
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Description

N-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide is a thiadiazole derivative featuring a 4-chlorobenzylsulfanyl substituent and a tetrahydrofuran-2-carboxamide moiety. Thiadiazoles are heterocyclic compounds known for their broad-spectrum biological activities, including antimicrobial, insecticidal, and fungicidal properties . The tetrahydrofuran ring introduces conformational rigidity and may influence solubility compared to simpler alkyl or aryl substituents.

Properties

Molecular Formula

C14H14ClN3O2S2

Molecular Weight

355.9 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide

InChI

InChI=1S/C14H14ClN3O2S2/c15-10-5-3-9(4-6-10)8-21-14-18-17-13(22-14)16-12(19)11-2-1-7-20-11/h3-6,11H,1-2,7-8H2,(H,16,17,19)

InChI Key

FPVNKRWCUSMIEE-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

Biological Activity

N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The thiadiazole moiety has been associated with a variety of pharmacological properties, including anticancer, anti-inflammatory, and anticonvulsant effects. This article synthesizes current research findings regarding the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a tetrahydrofuran ring linked to a thiadiazole derivative with a chlorobenzyl sulfanyl group. Its molecular formula is C18H14ClN3O3S2C_{18}H_{14}ClN_3O_3S_2 with a molecular weight of approximately 419.9 g/mol. The structural uniqueness contributes to its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptotic cell death in breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. The mechanism involves the activation of apoptotic pathways and disruption of cellular homeostasis .

Table 1: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
4iMCF-715.6Apoptosis induction
4eHepG212.3Cell cycle arrest
N-{5...}MCF-7TBDTBD

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have also been explored. In vivo studies demonstrate that certain compounds exhibit protective effects against seizures in animal models when administered at specific dosages. For example, one study reported an LD50 of 3,807.87 mg/kg for a related compound with significant protection observed at doses as low as 100 mg/kg using the maximal electroshock (MES) method .

Table 2: Anticonvulsant Efficacy in Animal Models

CompoundModelDose (mg/kg)Protection (%)
4iMES10066.67
4ePTZ10080

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the thiadiazole ring and side chains can significantly influence biological activity. For instance, substituents such as halogens or alkyl groups at specific positions enhance cytotoxicity and anticonvulsant properties. The presence of lipophilic groups appears to improve membrane permeability and bioavailability .

Case Studies

  • In Vitro Studies : A series of synthesized thiadiazole derivatives were evaluated for cytotoxicity against various cancer cell lines using the MTT assay. Results indicated that compounds with chlorobenzyl substitutions displayed enhanced activity compared to their non-substituted counterparts.
  • In Vivo Studies : Animal models treated with this compound showed significant tumor reduction in xenograft models, supporting its potential as an anticancer agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are summarized below, focusing on substituent variations and their implications:

Compound Name Substituents (R1/R2) Molecular Weight Melting Point (°C) Yield (%) Key Features
Target: N-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide R1 = Tetrahydrofuran-2-carboxamide Not reported Not reported Not reported Unique tetrahydrofuran group; potential for enhanced solubility/rigidity
5j: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide R1 = Phenoxyacetamide ~437.0 138–140 82 Phenoxy group increases steric bulk; moderate yield
5h: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide R1 = Benzylthio ~423.0 133–135 88 Higher yield but lower melting point; benzyl group enhances lipophilicity
6f: 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivative R1 = Oxadiazole-sulfanyl acetamide ~340.0 Not reported Not reported Oxadiazole core with antimicrobial activity (MIC: 12.5–25 µg/mL)
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(mesityl)acetamide R1 = Mesityl acetamide 436.003 Not reported Not reported Dual sulfanyl groups; mesityl enhances steric hindrance

Key Observations :

  • Substituent Impact on Yield : Benzylthio derivatives (e.g., 5h) show higher yields (88%) compared to chlorobenzyl analogs (5j: 82%), likely due to reduced steric hindrance during synthesis .
  • Melting Points : Chlorobenzyl-substituted compounds (e.g., 5j: 138–140°C) exhibit higher melting points than benzylthio analogs (5h: 133–135°C), suggesting stronger intermolecular interactions (e.g., halogen bonding) .
  • Biological Activity : While direct data for the target compound is unavailable, oxadiazole analogs (e.g., 6f) demonstrate potent antimicrobial activity, implying thiadiazole derivatives may share similar mechanisms .

Structural and Crystallographic Insights

  • Conformation : Thiadiazole derivatives often adopt planar or butterfly conformations (e.g., in ), which may influence binding to enzymatic targets. The tetrahydrofuran ring in the target compound could restrict rotational freedom, optimizing pharmacophore geometry.

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